ethyl (5-methyl-3-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate
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Overview
Description
ETHYL 2-[5-METHYL-3-(1-METHYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)-1H-PYRAZOL-1-YL]ACETATE: is a complex organic compound featuring a pyrazole moiety Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-METHYL-3-(1-METHYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)-1H-PYRAZOL-1-YL]ACETATE typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the condensation of 1,3-diketones with arylhydrazines.
Esterification: The final step involves esterification to form the ethyl ester, which can be achieved using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
ETHYL 2-[5-METHYL-3-(1-METHYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)-1H-PYRAZOL-1-YL]ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-METHYL-3-(1-METHYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
- 3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL
- ETHYL 2-METHYLINDOLE-3-CARBOXYLATE
Uniqueness
ETHYL 2-[5-METHYL-3-(1-METHYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)-1H-PYRAZOL-1-YL]ACETATE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C13H16N6O5 |
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Molecular Weight |
336.30 g/mol |
IUPAC Name |
ethyl 2-[5-methyl-3-[(2-methyl-5-nitropyrazole-3-carbonyl)amino]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C13H16N6O5/c1-4-24-12(20)7-18-8(2)5-10(15-18)14-13(21)9-6-11(19(22)23)16-17(9)3/h5-6H,4,7H2,1-3H3,(H,14,15,21) |
InChI Key |
UNUGHNJAIZVUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)NC(=O)C2=CC(=NN2C)[N+](=O)[O-])C |
Origin of Product |
United States |
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